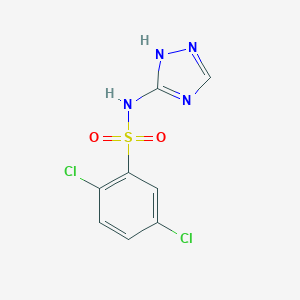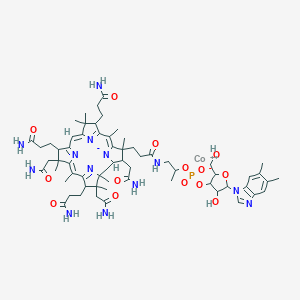![molecular formula C14H12N2O3S B224642 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole, also known as MNPS-Pyrazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process that involves several reactions. In
Wirkmechanismus
The mechanism of action of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee involves the inhibition of various enzymes, including COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Moreover, it reduces oxidative stress and inflammation in the brain by activating the Nrf2-ARE pathway.
Biochemische Und Physiologische Effekte
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which can lead to neuroprotective effects. Additionally, it has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to exhibit potent inhibitory activity against COX-2, which can lead to a reduction in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee is its potent inhibitory activity against several enzymes, including COX-2. This makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, its anti-tumor and neuroprotective activities make it a potential candidate for the development of anti-cancer and neuroprotective drugs. However, one of the limitations of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee is its low solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee. One of the directions is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, there is a need to explore the structure-activity relationship of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee to optimize its potency and selectivity. Finally, there is a need to develop new synthetic routes for 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee that can improve its solubility and yield.
Synthesemethoden
The synthesis of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee involves a multi-step process that starts with the reaction of 4-methoxy-1-naphthol with thionyl chloride to form 4-methoxy-1-naphthalene sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 1-[(4-methoxy-1-naphthyl)sulfonyl]hydrazine. Finally, this compound is reacted with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has also been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole |
|---|---|
Molekularformel |
C14H12N2O3S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
1-(4-methoxynaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)16-10-4-9-15-16/h2-10H,1H3 |
InChI-Schlüssel |
IUPAVBLAEQPRPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3 |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)


